molecular formula C17H19NO7 B12067278 Tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate

Tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate

Cat. No.: B12067278
M. Wt: 349.3 g/mol
InChI Key: GJNIFFYBNHLKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE, also known as N-α-t.-Boc-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It serves as a building block for introducing aspartic acid residues into peptides, which are crucial in various biological processes .

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C17H19NO7/c1-17(2,3)25-16(22)18-12(14(20)24-15(18)21)9-13(19)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

GJNIFFYBNHLKPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE typically involves the protection of the amino group of aspartic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with a benzyl group. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the synthesis of BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE can be scaled up using continuous flow mechanochemistry. This method involves the use of twin-screw extrusion, which allows for solvent-free or highly solvent-minimized reaction conditions, making the process more sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions

BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. The benzyl ester serves as a temporary protecting group for the carboxyl group, which can be selectively removed under mild conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-ASP(OBZL)-N-CARBOXYANHYDRIDE is unique due to its specific use in introducing aspartic acid residues into peptides. Aspartic acid plays a crucial role in protein structure and function, making this compound valuable in the synthesis of biologically active peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.